N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide
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Overview
Description
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a piperidine ring, and a methanesulfonamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-(thiophen-2-yl)piperidine with 2-chloroethyl methanesulfonate under suitable conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection.
Industry: Its unique chemical structure makes it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-(2-(4-(benzothiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide
N-(2-(4-(thiophen-2-yl)morpholin-4-yl)ethyl)methanesulfonamide
Uniqueness: N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide stands out due to its specific structural features, which contribute to its unique chemical and biological properties
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in its synthesis and applications will continue to expand its utility and impact.
Properties
IUPAC Name |
N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S2/c1-18(15,16)13-6-9-14-7-4-11(5-8-14)12-3-2-10-17-12/h2-3,10-11,13H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJHBGZMKCDOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1CCC(CC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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